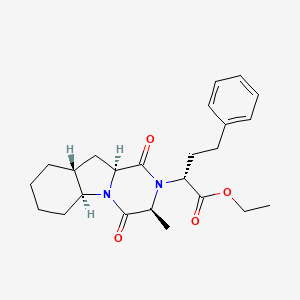
Tiagabine-d6 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Stable isotope labeled (deuterated) internal standard for Tiagabine
Scientific Research Applications
2. Neuroprotective Effects in Huntington's Disease Models Tiagabine has shown neuroprotective effects in mouse models of Huntington's disease (HD). Studies on N171-82Q and R6/2 transgenic mouse models of HD indicate that tiagabine administration led to extended survival, improved motor performance, and attenuated brain atrophy and neurodegeneration. These findings suggest tiagabine's potential in treating HD (Masuda et al., 2008).
3. Effects on Aggressive Behavior Tiagabine has been studied for its effects on aggressive behavior. A study involving adult male parolees showed that acute administration of tiagabine decreased aggression in a laboratory task designed to measure aggressive responding. These results suggest a unique role for GABA in the regulation of human aggression and tiagabine's potential application in controlling aggressive behavior (Lieving et al., 2008).
4. Tiagabine and Sleep Disorders in Older Adults Research on tiagabine's dose-response effects on sleep in older adults indicates that certain doses can increase total sleep time, reduce wake after sleep onset, and improve sleep-continuity indices. These findings suggest the potential applicability of tiagabine in treating sleep disorders in elderly populations (Walsh et al., 2005).
5. Interaction with Astrocytes in Epilepsy Treatment Studies on primary rat astrocyte cultures treated with tiagabine have shown that it does not significantly change metabolic activities in these cells and might exert a protective action against oxidative stress. This reinforces tiagabine's potential as an effective drug in epilepsy treatment (Cardile et al., 2000).
properties
Molecular Formula |
C20H19D6NO2S2.HCl |
|---|---|
Molecular Weight |
418.05 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



